Helipyrone

Structure-Activity Relationship Natural Product Chemistry In Vitro Pharmacology

Secure research-grade Helipyrone (CAS 29902-01-0) as a structurally authentic homodimeric pyrone (methylene-bis-4-hydroxy-2H-pyran-2-one). Unlike heterodimeric pyrones (e.g., arzanol), this compound is essential for SAR studies as a negative control (NF-κB IC50 > 50 µM) and for evaluating non-enzymatic lipid peroxidation protection at physiological temperatures. Its well-characterized scaffold makes it a critical reference standard for batch-to-batch QC of Helichrysum italicum and H. arenarium extracts via HPLC or LC-MS.

Molecular Formula C17H20O6
Molecular Weight 320.3 g/mol
CAS No. 29902-01-0
Cat. No. B1441731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelipyrone
CAS29902-01-0
Molecular FormulaC17H20O6
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(OC2=O)CC)C)O)O)C
InChIInChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3
InChIKeyBYRZLWJKTOLLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Helipyrone (CAS 29902-01-0): Procurement-Grade Reference Standard for Homodimeric Pyrone Research


Helipyrone (Helipyrone A), CAS 29902-01-0, is a naturally occurring homodimeric pyrone isolated from Helichrysum species (e.g., H. italicum, H. arenarium). As a methylene-bis-4-hydroxy-2H-pyran-2-one derivative, it features a symmetrical structure of two 6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one units connected via a methylene bridge [1]. This structural scaffold distinguishes it from heterodimeric pyrones like arzanol (a phloroglucinol-α-pyrone etherodimer) and monomeric pyrones such as micropyrone [2]. Helipyrone serves as a critical reference standard for investigating homodimeric pyrone pharmacology, as well as for quality control in the standardization of Helichrysum-derived extracts.

Helipyrone vs. Pyrone Analogs: Why Molecular Substitution Invalidates Comparative Pharmacology


The term "pyrone" broadly encompasses monomers (e.g., micropyrone), heterodimers (e.g., arzanol, a phloroglucinol-α-pyrone conjugate), and homodimers (e.g., helipyrone). These structural classes are not pharmacologically interchangeable. A heterodimer's distinct spatial arrangement and functional groups (e.g., the phloroglucinol ring in arzanol) directly influence its target engagement (e.g., NF-κB) and bioactivity profile [1]. Substituting a homodimer like helipyrone for a heterodimer in a study would invalidate structure-activity relationship (SAR) analyses and introduce confounding variables. The specific homodimeric architecture of helipyrone defines its unique interactions, such as its role as a singlet oxygen quencher and its particular antioxidant efficacy in non-enzymatic lipid peroxidation models, which differ from related compounds [2].

Quantitative Differentiation of Helipyrone: Evidence-Based Procurement for Specialized Assays


Homodimeric Purity as a Baseline for Heterodimer Bioactivity Studies (Negative Control/Comparative Pharmacology)

In the landmark study by Appendino et al., helipyrone was isolated and structurally characterized as a homodimeric pyrone, co-occurring with the heterodimeric phloroglucinol-α-pyrone arzanol. Arzanol demonstrated potent NF-κB inhibition (IC50: 2.7 µM) and anti-HIV-1 activity (EC50: 5.0 µM). In contrast, helipyrone, the homodimeric analog, was inactive in the NF-κB luciferase reporter gene assay up to 50 µM [1]. This direct head-to-head comparison provides a quantifiable baseline for distinguishing the specific pharmacophore of the heterodimer.

Structure-Activity Relationship Natural Product Chemistry In Vitro Pharmacology

Comparative In Vitro Efficacy in Non-Enzymatic Lipid Peroxidation Protection

Rosa et al. (2007) conducted a direct comparative study on the protective effects of various Helichrysum-derived phenolics against linoleic acid oxidation. Under both autoxidation (37°C, dark) and EDTA-mediated oxidation (37°C, with Fe3+-EDTA) conditions, helipyrone and arzanol demonstrated comparable, strong protection, while methylarzanol showed significantly reduced activity [1]. Quantitative data for inhibition at 24 hours is presented below.

Antioxidant Mechanism Lipid Peroxidation Linoleic Acid Oxidation

Differential Activity in Thermal Autoxidation of Cholesterol

The same study by Rosa et al. (2007) also evaluated the compounds in a high-temperature (140°C) cholesterol autoxidation model. In this more stringent system, a clear divergence in activity was observed. Arzanol maintained significant antioxidant protection, whereas helipyrone's activity was substantially diminished, highlighting a different thermal stability and/or mechanism of action [1].

Sterol Oxidation Thermal Stability Antioxidant Screening

Helipyrone Procurement: Specialized Application Scenarios Derived from Comparative Evidence


Structure-Activity Relationship (SAR) Studies on Pyrone Dimers: Use as a Homodimeric Baseline Control

For researchers investigating the pharmacological activity of heterodimeric pyrones like arzanol (e.g., NF-κB inhibition), helipyrone is an essential procurement. Its proven lack of activity in the NF-κB luciferase reporter assay (IC50 > 50 µM) [1] makes it an ideal negative control to confirm that observed bioactivity is strictly dependent on the heterodimeric architecture. This is a crucial application to ensure experimental validity in SAR studies.

Antioxidant Studies in Lipid Peroxidation Models at Physiological Temperatures

Helipyrone is a suitable candidate for studies evaluating protection against non-enzymatic lipid peroxidation under physiological conditions (37°C). Quantitative evidence shows it provides protection comparable to arzanol in linoleic acid autoxidation and EDTA-mediated oxidation models [2]. It can serve as a valuable comparator in assays designed to tease out the antioxidant mechanisms of other compounds in lipid systems at ambient or near-physiological temperatures.

Quality Control and Standardization of Helichrysum-Derived Extracts

Helipyrone, as a well-characterized homodimeric pyrone, is a key marker compound for the phytochemical standardization of extracts from Helichrysum species (e.g., H. italicum, H. arenarium) [3]. Its presence and quantity can be used in analytical methods (e.g., HPLC, LC-MS) to ensure batch-to-batch consistency and quality for research-grade plant extracts, differentiating them from extracts of other pyrone-containing species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Helipyrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.